molecular formula C14H24N2O3 B2925768 4-[3-(4-Methylpentan-2-yloxy)propanoyl]morpholine-3-carbonitrile CAS No. 1436361-76-0

4-[3-(4-Methylpentan-2-yloxy)propanoyl]morpholine-3-carbonitrile

Cat. No. B2925768
CAS RN: 1436361-76-0
M. Wt: 268.357
InChI Key: HQRLZRQHEONIOK-UHFFFAOYSA-N
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Description

4-[3-(4-Methylpentan-2-yloxy)propanoyl]morpholine-3-carbonitrile, also known as MPCC, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Organic Synthesis and Catalysis

The compound has been explored in the context of organic synthesis, particularly in reactions catalyzed by cobalt carbonyl complexes. For example, the hydroesterification of butadiene to produce methyl 3-pentenoate and dimethyl adipate in the presence of pyridine bases demonstrates its potential role in catalytic processes and the synthesis of esters and adipates (Matsuda, 1973).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of 4-[3-(4-Methylpentan-2-yloxy)propanoyl]morpholine-3-carbonitrile have been optimized as potent inhibitors of Src kinase activity, indicating their significance in the development of cancer therapeutics. These derivatives exhibit potent inhibition of Src-mediated cell proliferation and tumor growth in xenograft models (Boschelli et al., 2001).

Polymer Science

The compound is also relevant in the field of polymer science, where it is used in copolymeric systems. These systems exhibit photoinitiation efficiencies and are investigated for their potential in ultraviolet-curable pigmented coatings, demonstrating the compound's utility in material science and engineering (Angiolini et al., 1997).

Material Science

Further applications are seen in material science, where morpholine derivatives, including this compound, are utilized in the synthesis of luminescent materials and the study of hydrogen bonding in quinoline and isoquinoline. These studies contribute to our understanding of molecular interactions and the development of new materials with specific optical properties (Anton & Moomaw, 1977).

Chemical Sensing

The compound's derivatives have also been designed as chemosensors for the selective recognition of Pd2+ ions. These sensors exhibit fluorescence turn-off performances upon binding with Pd2+, indicating their potential applications in environmental monitoring and the detection of heavy metal ions (Shally et al., 2020).

properties

IUPAC Name

4-[3-(4-methylpentan-2-yloxy)propanoyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-11(2)8-12(3)19-6-4-14(17)16-5-7-18-10-13(16)9-15/h11-13H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRLZRQHEONIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)OCCC(=O)N1CCOCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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